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4-Hydroxy-2,5-dimethylhexan-3-one - 815-77-0

4-Hydroxy-2,5-dimethylhexan-3-one

Catalog Number: EVT-302702
CAS Number: 815-77-0
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Hydroxy-2,5-dimethylhexan-3-one is a key aroma compound in distiller’s grains from wheat and is reported as the main flavor compound in strawberries . It has a molecular formula of C8H16O2 .

Synthesis Analysis

The synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one has been reported in several studies . For instance, (2R,3R)-Tartaric acid has been converted through a five-step sequence into 4-Hydroxy-2,5-dimethylfuran-3 (2 H)-one (furaneol) in 18.5% overall yield .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2,5-dimethylhexan-3-one is characterized by a molecular weight of 144.21 and a mono-isotopic mass of 144.115036 Da .

Physical And Chemical Properties Analysis

4-Hydroxy-2,5-dimethylhexan-3-one has a molecular weight of 144.21 . It is stored in a tightly closed container, in a cool and dry place .

Future Directions
  • Enzymatic Synthesis: Further research into the enzymes involved in HDMF biosynthesis could lead to more efficient and sustainable methods for its production using biocatalysts. [, ]

  • Sensory Studies: Investigating the influence of factors like concentration, matrix, and individual differences on the perception of HDMF's aroma could provide valuable insights for flavor development and optimization. []

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

Compound Description: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol, is a well-known flavor compound with a sweet, caramel-like odor. It is widely found in various fruits and cooked foods as a product of the Maillard reaction. DMHF is known to significantly impact the sensory profile of food products and has been the subject of extensive research regarding its formation mechanisms and potential health effects. [, , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifuran)

Compound Description: 2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifuran) is another important flavor compound found in several fruits, particularly the arctic bramble. It contributes a distinctive "Sherry wine-like" note to food aromas. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is a highly reactive compound identified as the direct precursor to HDMF (Furaneol) in the biosynthetic pathway of strawberries. []

2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (HEMF) is a caramel-like flavor compound discovered in Maillard reaction models containing pentose sugars and alanine. [, ]

4-Hydroxy-2-hexenal (4-HHE) and 4-Hydroxy-2-nonenal (4-HNE)

Compound Description: 4-Hydroxy-2-hexenal (4-HHE) and 4-Hydroxy-2-nonenal (4-HNE) are two toxic lipid aldehydes formed during the peroxidation of polyunsaturated fatty acids. They are considered markers of oxidative stress and have been implicated in various diseases, including chronic kidney disease. [, , , ]

Overview

4-Hydroxy-2,5-dimethylhexan-3-one, commonly referred to as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is an organic compound with significant relevance in various scientific fields, particularly in chemistry and food science. This compound is characterized by its unique molecular structure and properties, which contribute to its utility in synthesis and flavor applications.

Source

4-Hydroxy-2,5-dimethylhexan-3-one can be derived from natural sources and synthesized through various chemical methods. It is often produced as a result of the Maillard reaction, which occurs between amino acids and reducing sugars during cooking or processing of food. Additionally, it can be synthesized from starting materials such as tartaric acid or pentose sugars through several synthetic routes.

Classification

This compound is classified as a furanone, a type of cyclic compound containing a furan ring. Furanones are known for their aromatic properties and are commonly used in the food industry for flavoring purposes. The specific classification of 4-hydroxy-2,5-dimethylhexan-3-one places it among flavor compounds due to its sweet, caramel-like aroma.

Synthesis Analysis

Methods

The synthesis of 4-hydroxy-2,5-dimethylhexan-3-one can be accomplished through several methods:

Technical Details

The synthetic processes typically require careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of catalysts plays a crucial role in facilitating the reactions efficiently.

Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxy-2,5-dimethylhexan-3-one features a six-carbon chain with two methyl groups located at the second and fifth positions, and a hydroxyl group at the fourth position. The carbonyl group is situated at the third carbon atom.

Data

  • Molecular Formula: C₈H₁₄O₂
  • Molecular Weight: 142.19 g/mol
  • Structural Representation:
    Structure C8H14O2\text{Structure }\text{C}_8\text{H}_{14}\text{O}_2

The compound exists in tautomeric forms (keto and enol), with the enol form generally being more stable under certain conditions.

Chemical Reactions Analysis

Reactions

4-Hydroxy-2,5-dimethylhexan-3-one undergoes several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The hydroxyl group may undergo substitution reactions with reagents like thionyl chloride to form various derivatives.

Technical Details

These reactions are significant for modifying the functional groups in the compound to enhance its properties or create new derivatives for specific applications.

Mechanism of Action

The mechanism of action for 4-hydroxy-2,5-dimethylhexan-3-one involves its interaction with biological systems where it may undergo glucosylation catalyzed by enzymes such as UGT74AF3. This process leads to the formation of β-D-glucosides that can influence the compound's biological activity and stability within different environments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid.
  • Odor: Exhibits a strong caramel-like aroma.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Relatively stable under acidic conditions but may undergo tautomerization at higher pH levels .

Relevant Data or Analyses

The stability and reactivity of 4-hydroxy-2,5-dimethylhexan-3-one make it suitable for various applications in food science and organic synthesis.

Applications

Scientific Uses

4-Hydroxy-2,5-dimethylhexan-3-one has diverse applications across several fields:

  1. Food Industry: Widely used as a flavoring agent due to its pleasant aroma; it enhances the sensory properties of various food products including beverages and baked goods .
  2. Chemical Research: Serves as an intermediate in synthesizing other organic compounds; it is also studied for its potential biological activities .
  3. Biotechnology: Understanding its biosynthesis pathways has implications for improving fruit flavors and developing biotechnological processes for its production .
  4. Medicinal Chemistry: Ongoing research aims to explore therapeutic applications based on its interactions with biomolecules .

Properties

CAS Number

815-77-0

Product Name

4-Hydroxy-2,5-dimethylhexan-3-one

IUPAC Name

4-hydroxy-2,5-dimethylhexan-3-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3

InChI Key

SMYRRYXXNJLYLY-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(C)C)O

Synonyms

2,5-Dimethyl-4-hydroxyhexan-3-one; 2,5-Dimethylhexan-3-ol-4-one; 4-Hydroxy-2,5-dimethyl-3-hexanone; NSC 23088

Canonical SMILES

CC(C)C(C(=O)C(C)C)O

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